Cas no 55579-75-4 (5-(4-Nitrophenyl)cyclohexane-1,3-dione)
5-(4-Nitrophenyl)cyclohexane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Nitrophenyl)cyclohexane-1,3-dione
- 1,3-Cyclohexanedione, 5-[4-nitrophenyl]-
- 5-(4-Nitrophenyl)-1,3-cyclohexanedione
- 5-(4-Nitro-phenyl)-cyclohexan-1,3-dion
- 5-(4-nitro-phenyl)-cyclohexane-1,3-dione
- AC1LCIC2
- AG-C-04901
- CTK7H2165
- SBB055455
- A918405
- MFCD12963761
- 5-(4-Nitrophenyl)-1,3-cyclohexanedione #
- LQMGHIOOSOQCQA-UHFFFAOYSA-N
- DTXSID90344960
- 55579-75-4
- AKOS025116849
-
- MDL: MFCD12963761
- Inchi: 1S/C12H11NO4/c14-11-5-9(6-12(15)7-11)8-1-3-10(4-2-8)13(16)17/h1-4,9H,5-7H2
- InChI Key: LQMGHIOOSOQCQA-UHFFFAOYSA-N
- SMILES: O=C1CC(CC(C2C=CC(=CC=2)[N+](=O)[O-])C1)=O
Computed Properties
- Exact Mass: 233.06880783g/mol
- Monoisotopic Mass: 233.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 80Ų
5-(4-Nitrophenyl)cyclohexane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 084749-1g |
5-(4-Nitrophenyl)cyclohexane-1,3-dione |
55579-75-4 | 97% | 1g |
5852.0CNY | 2021-07-13 | |
| TRC | N926645-10mg |
5-(4-Nitrophenyl)cyclohexane-1,3-dione |
55579-75-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N926645-50mg |
5-(4-Nitrophenyl)cyclohexane-1,3-dione |
55579-75-4 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | N926645-100mg |
5-(4-Nitrophenyl)cyclohexane-1,3-dione |
55579-75-4 | 100mg |
$ 210.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 084749-1g |
5-(4-Nitrophenyl)cyclohexane-1,3-dione |
55579-75-4 | 97% | 1g |
5852CNY | 2021-05-07 | |
| abcr | AB540908-1 g |
5-(4-Nitrophenyl)cyclohexane-1,3-dione; . |
55579-75-4 | 1g |
€340.30 | 2023-04-14 | ||
| A2B Chem LLC | AX17532-1g |
5-(4-Nitrophenyl)cyclohexane-1,3-dione |
55579-75-4 | 97% | 1g |
$345.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645458-5g |
5-(4-Nitrophenyl)cyclohexane-1,3-dione |
55579-75-4 | 98% | 5g |
¥10521.00 | 2024-05-09 | |
| abcr | AB540908-100mg |
5-(4-Nitrophenyl)cyclohexane-1,3-dione; . |
55579-75-4 | 100mg |
€182.50 | 2025-04-18 | ||
| abcr | AB540908-250mg |
5-(4-Nitrophenyl)cyclohexane-1,3-dione; . |
55579-75-4 | 250mg |
€228.00 | 2025-04-18 |
5-(4-Nitrophenyl)cyclohexane-1,3-dione Suppliers
5-(4-Nitrophenyl)cyclohexane-1,3-dione Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 5-(4-Nitrophenyl)cyclohexane-1,3-dione
Comprehensive Overview of 5-(4-Nitrophenyl)cyclohexane-1,3-dione (CAS No. 55579-75-4): Properties, Applications, and Research Insights
5-(4-Nitrophenyl)cyclohexane-1,3-dione (CAS 55579-75-4) is a specialized organic compound featuring a cyclohexane-1,3-dione core substituted with a 4-nitrophenyl group at the 5-position. This structure imparts unique chemical properties, making it valuable in synthetic chemistry, material science, and pharmaceutical research. The presence of both nitro and dione functional groups allows for diverse reactivity, including nucleophilic additions and redox transformations, which are critical in designing advanced molecular frameworks.
In recent years, the demand for nitroaromatic compounds like 5-(4-Nitrophenyl)cyclohexane-1,3-dione has surged due to their role in developing photoactive materials and biocompatible polymers. Researchers are particularly interested in its potential as a building block for organic electronics, such as OLEDs and sensors, where its electron-withdrawing nitrophenyl group enhances charge transport properties. Additionally, its derivatives are explored for antimicrobial and antioxidant applications, aligning with the growing focus on sustainable chemistry and green synthesis.
The synthesis of CAS 55579-75-4 typically involves condensation reactions under mild conditions, often catalyzed by Lewis acids or organocatalysts, reflecting trends in atom-efficient methodologies. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to confirm its purity, a topic frequently searched by quality control professionals. Environmental considerations also drive interest in its biodegradation pathways, as industries seek eco-friendly alternatives to traditional intermediates.
From a commercial perspective, 5-(4-Nitrophenyl)-1,3-cyclohexanedione (a common long-tail keyword variant) is supplied by specialty chemical vendors with >98% purity, catering to R&D and pilot-scale production. Its stability under ambient conditions and compatibility with scalable processes make it a pragmatic choice for industrial applications. FAQs around its solubility (e.g., in DMSO or ethanol) and storage guidelines are prevalent in online forums, underscoring the need for clear technical documentation.
Emerging studies highlight its utility in catalysis and ligand design, particularly in asymmetric synthesis—a hot topic in pharmaceutical innovation. For instance, its enolizable dione moiety can coordinate to metals, enabling chiral induction in C-C bond-forming reactions. Such applications resonate with searches for “novel chiral auxiliaries” or “metal-organic frameworks (MOFs)”, bridging academic curiosity with industrial needs.
In summary, 55579-75-4 exemplifies how nitrophenyl-functionalized cyclohexanediones address contemporary challenges in materials science and drug discovery. Its versatility, coupled with stringent safety protocols (non-hazardous classification), positions it as a sustainable candidate for future innovations. As AI-driven molecular modeling accelerates compound optimization, this compound’s relevance in high-throughput screening workflows is poised to grow further.
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